molecular formula C11H17N3O B12893661 3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole CAS No. 603067-96-5

3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole

Cat. No.: B12893661
CAS No.: 603067-96-5
M. Wt: 207.27 g/mol
InChI Key: QUSZVZHWQZMYCY-UHFFFAOYSA-N
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Description

3-(1-Methylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique combination of a piperidine ring and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction of nitrile oxides with unsaturated compounds, which can be catalyzed by metals such as copper (I) or ruthenium (II) . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods often employ eco-friendly catalysts and conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the isoxazole ring, often using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-Methylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. For instance, as a GlyT1 inhibitor, it binds to the glycine transporter 1, preventing the reuptake of glycine and thereby increasing its availability in the synaptic cleft . This action can modulate neurotransmission and has potential therapeutic effects in conditions like schizophrenia.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific combination of a piperidine ring and an isoxazole ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit GlyT1 makes it a valuable compound in the development of new therapeutic agents for neurological disorders.

Properties

CAS No.

603067-96-5

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C11H17N3O/c1-14-6-3-8(4-7-14)10-9-2-5-12-11(9)15-13-10/h8,12H,2-7H2,1H3

InChI Key

QUSZVZHWQZMYCY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NOC3=C2CCN3

Origin of Product

United States

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